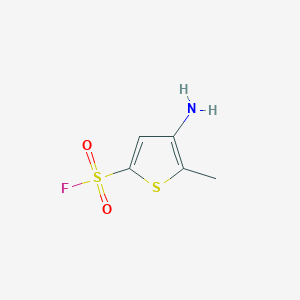

4-Amino-5-methylthiophene-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Carbonic Anhydrase Inhibition

- Research Context : Benzolamide-like derivatives, including those derived from sulfonyl fluoride compounds, have shown strong inhibitory effects on carbonic anhydrase isozymes I, II, and IV. These inhibitors are designed with good leaving groups for aromatic nucleophilic substitution reactions with fluoride, which can be used in positron emission tomography (PET) applications for diagnostic tools (Supuran, Ilies, & Scozzafava, 1998).

Synthesis of Aliphatic Sulfonyl Fluorides

- Research Context : A novel method for the synthesis of aliphatic sulfonyl fluorides has been developed. This method is suitable for modifying natural products, such as amino acids, peptides, and drugs, creating a versatile approach to build libraries of sulfonyl fluoride compounds (Xu, Xu, & Yang, et al., 2019).

Fluoride-Mediated Synthesis

- Research Context : Sulfonyl fluoride compounds have been used in fluoride-mediated nucleophilic substitution reactions to synthesize alkyl amino and ether pyrazoles. This method provides these compounds in moderate to high yields under mild conditions (Shavnya, Sakya, & Minich, et al., 2005).

SuFEx Click Chemistry

- Research Context : Sulfonyl fluorides, such as 1-Bromoethene-1-sulfonyl fluoride (BESF), have been used in SuFEx click chemistry. These compounds exhibit robust reactivity and can be used in synthesizing various pharmacologically relevant motifs (Smedley, Giel, & Molino, et al., 2018).

Selective Access to Heterocyclic Sulfonamides

- Research Context : A sulfur-functionalized aminoacrolein derivative has been used to efficiently and selectively synthesize heterocyclic sulfonyl fluorides. This approach is beneficial for parallel medicinal chemistry, demonstrating the utility of sulfonyl fluoride compounds in drug development (Tucker, Chenard, & Young, 2015).

Sulfonamides Incorporating Fluorine

- Research Context : Fluorine-containing sulfonamide derivatives have shown effective inhibition of β-carbonic anhydrases from Mycobacterium tuberculosis. These compounds have potential applications in developing antimycobacterial agents with novel mechanisms of action (Ceruso, Vullo, & Scozzafava, et al., 2014).

Properties

IUPAC Name |

4-amino-5-methylthiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIXAGCISFLOHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)

![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)

![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)

![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

![7-Fluoro-2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2358581.png)

![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)